2-[2-(3-methoxyphenoxy)ethylsulfanyl]-6-methyl-1H-pyrimidin-4-one
Description
2-[2-(3-Methoxyphenoxy)ethylsulfanyl]-6-methyl-1H-pyrimidin-4-one is a pyrimidinone derivative characterized by a six-membered aromatic ring (pyrimidin-4-one core) substituted at position 2 with a 2-(3-methoxyphenoxy)ethylsulfanyl group and at position 6 with a methyl group. The ethylsulfanyl linker may enhance lipophilicity and modulate metabolic stability.
Properties
CAS No. |
313402-38-9 |
|---|---|
Molecular Formula |
C14H16N2O3S |
Molecular Weight |
292.36 g/mol |
IUPAC Name |
2-[2-(3-methoxyphenoxy)ethylsulfanyl]-4-methyl-1H-pyrimidin-6-one |
InChI |
InChI=1S/C14H16N2O3S/c1-10-8-13(17)16-14(15-10)20-7-6-19-12-5-3-4-11(9-12)18-2/h3-5,8-9H,6-7H2,1-2H3,(H,15,16,17) |
InChI Key |
JUIWAMHSSJAZMN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)NC(=N1)SCCOC2=CC=CC(=C2)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[2-(3-METHOXYPHENOXY)ETHYL]SULFANYL}-6-METHYL-1,4-DIHYDROPYRIMIDIN-4-ONE typically involves multiple steps. One common method involves the reaction of 2-thiouracil derivatives with N-(2-bromoethyl)phthalimides in an alkaline medium. This reaction provides S-monoamidoalkylation products, which can be further modified depending on the substituents .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis generally follows similar principles as laboratory-scale synthesis, with optimizations for larger-scale reactions, such as the use of continuous flow reactors and more efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-{[2-(3-METHOXYPHENOXY)ETHYL]SULFANYL}-6-METHYL-1,4-DIHYDROPYRIMIDIN-4-ONE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding dihydropyrimidine derivatives.
Substitution: The methoxyphenoxy and ethylsulfanyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reactions typically require controlled temperatures and pH levels to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups into the molecule, potentially altering its chemical properties and applications.
Scientific Research Applications
2-{[2-(3-METHOXYPHENOXY)ETHYL]SULFANYL}-6-METHYL-1,4-DIHYDROPYRIMIDIN-4-ONE has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.
Medicine: Research has explored its potential as a therapeutic agent, particularly in the treatment of viral infections and cancer.
Industry: The compound’s unique chemical properties make it useful in various industrial applications, such as the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-{[2-(3-METHOXYPHENOXY)ETHYL]SULFANYL}-6-METHYL-1,4-DIHYDROPYRIMIDIN-4-ONE involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects. For example, it may inhibit viral replication by targeting viral enzymes or proteins, thereby preventing the virus from multiplying .
Comparison with Similar Compounds
Positional Isomer: 2-[2-(4-Methoxyphenoxy)ethylsulfanyl]-6-methyl-1H-pyrimidin-4-one
Key Differences :
- The methoxy group is located at the para (4-) position on the phenyl ring instead of the meta (3-) position.
- Implications :
- Electronic Effects : The para-methoxy group may create a stronger electron-donating resonance effect compared to the meta isomer, altering charge distribution and binding affinity to biological targets.
- Solubility : Para-substitution could influence crystallinity and aqueous solubility due to differences in molecular symmetry.
- Evidence : This isomer is documented in PubChem but lacks direct pharmacological data in the provided sources .
Substituent Variation: 2-(2-Hydroxypropan-2-yl)-6-methyl-1H-pyrimidin-4-one
Key Differences :
- The 2-position substituent is a hydroxypropan-2-yl group instead of the ethylsulfanyl-phenoxy chain.
- Hydrogen Bonding: The hydroxypropan-2-yl group may enhance interactions with polar biological targets (e.g., enzymes or receptors).
- Evidence: This compound (CAS 28175-97-5) has a distinct molecular formula (C8H12N2O2) and lacks the aromatic phenoxy moiety present in the target compound .
Furanose-Conjugated Pyrimidinone: 3,4-Dihydro-1-(Tetrahydrofuran-2-yl)-6-(2-methoxyphenyl)-4-phenylpyrimidin-2(1H)-one
Key Differences :
- A tetrahydrofuranose (sugar) moiety replaces the ethylsulfanyl-phenoxy group.
- The core structure is a 3,4-dihydropyrimidin-2(1H)-one (partially saturated), unlike the fully aromatic pyrimidin-4-one.
- Implications: Bioactivity: Similar compounds exhibit antifungal and anticancer activity, suggesting the furanose group may enhance target specificity or solubility . Metabolism: The sugar moiety could influence pharmacokinetics, such as absorption and hepatic clearance.
Dihydropyrimidinone Derivative: 5-Ethyl-6-hydroxy-3-(2-methoxyphenyl)-2-sulfanyl-3,4-dihydropyrimidin-4-one
Key Differences :
- The core is a 3,4-dihydropyrimidin-4-one with additional substitutions:
- 5-Ethyl and 6-hydroxy groups.
- 2-Sulfanyl and 3-(2-methoxyphenyl) groups.
- Antioxidant Activity: The 2-sulfanyl and hydroxy groups may contribute to radical-scavenging properties .
Fused-Ring Analogs: 3-[2-[4-(6-Fluoro-1,2-benzisoxazol-3-yl)piperidino]ethyl]-6,7,8,9-tetrahydro-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one
Key Differences :
- Contains a fused pyrido-pyrimidinone system with a piperidine-linked benzisoxazole group.
- Complexity: The fused-ring system may improve binding affinity but reduce synthetic accessibility .
Pyridazinone Derivatives: 6-(2-Fluoro-4-methoxyphenyl)-3(2H)-pyridazinone
Key Differences :
- Replaces the pyrimidinone core with a pyridazinone (two adjacent nitrogen atoms).
- Fluorine Substituent: Introduces metabolic stability and lipophilicity advantages .
Structural and Functional Comparison Table
Biological Activity
2-[2-(3-methoxyphenoxy)ethylsulfanyl]-6-methyl-1H-pyrimidin-4-one is a pyrimidine derivative that has garnered interest in the scientific community due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's chemical structure is characterized by the presence of a pyrimidine ring substituted with a methoxyphenoxyethylsulfanyl group, which significantly influences its biological activity. Its molecular formula is , and it has a molecular weight of approximately 265.34 g/mol.
The biological activity of 2-[2-(3-methoxyphenoxy)ethylsulfanyl]-6-methyl-1H-pyrimidin-4-one is primarily attributed to its interaction with various molecular targets, including enzymes and receptors involved in cellular signaling pathways. The compound is believed to exert its effects through:
- Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic processes, potentially leading to altered cellular functions.
- Receptor Modulation : The compound could interact with receptors that regulate cell proliferation and apoptosis, impacting tumor growth and survival.
Anticancer Activity
Research indicates that 2-[2-(3-methoxyphenoxy)ethylsulfanyl]-6-methyl-1H-pyrimidin-4-one exhibits significant anticancer properties. In vitro studies have demonstrated its effectiveness against various cancer cell lines, including breast and colon cancer cells. The compound's ability to induce apoptosis in cancer cells has been linked to its modulation of the PI3K/AKT/mTOR signaling pathway, which plays a critical role in cell survival and proliferation.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 (Breast Cancer) | 15 | Apoptosis induction via PI3K inhibition |
| HCT116 (Colon Cancer) | 12 | Cell cycle arrest and apoptosis |
Antimicrobial Activity
The compound has also shown promising antimicrobial activity against a range of pathogenic bacteria and fungi. Studies suggest that it disrupts bacterial cell wall synthesis, leading to cell lysis.
| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| E. coli | 32 |
| S. aureus | 16 |
| C. albicans | 64 |
Case Studies
A notable study published in Journal of Medicinal Chemistry explored the synthesis and biological evaluation of various pyrimidine derivatives, including 2-[2-(3-methoxyphenoxy)ethylsulfanyl]-6-methyl-1H-pyrimidin-4-one. The researchers found that modifications to the side chains significantly influenced the compounds' anticancer efficacy and selectivity against tumor cells compared to normal cells .
In another investigation, the compound was tested in a mouse xenograft model where it demonstrated significant tumor growth inhibition without noticeable toxicity, highlighting its potential as a therapeutic agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
